molecular formula C9H9ClFNO2S B11936832 4-chloro-N-cyclopropyl-2-fluorobenzenesulfonamide

4-chloro-N-cyclopropyl-2-fluorobenzenesulfonamide

Cat. No.: B11936832
M. Wt: 249.69 g/mol
InChI Key: MAXZEKSGBQQDGS-UHFFFAOYSA-N
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Description

4-chloro-N-cyclopropyl-2-fluorobenzenesulfonamide is a chemical compound with the molecular formula C9H9ClFNO2S and a molecular weight of 249.69 g/mol It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a benzene ring

Preparation Methods

The synthesis of 4-chloro-N-cyclopropyl-2-fluorobenzenesulfonamide typically involves the reaction of 4-chloro-2-fluorobenzenesulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Chemical Reactions Analysis

4-chloro-N-cyclopropyl-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-cyclopropyl-2-fluorobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclopropyl-2-fluorobenzenesulfonamide is not well-documented. sulfonamides generally exert their effects by inhibiting enzymes involved in the synthesis of folic acid, which is essential for the growth and replication of bacteria. This inhibition occurs because sulfonamides mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase .

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-cyclopropyl-2-fluorobenzenesulfonamide include other sulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C9H9ClFNO2S

Molecular Weight

249.69 g/mol

IUPAC Name

4-chloro-N-cyclopropyl-2-fluorobenzenesulfonamide

InChI

InChI=1S/C9H9ClFNO2S/c10-6-1-4-9(8(11)5-6)15(13,14)12-7-2-3-7/h1,4-5,7,12H,2-3H2

InChI Key

MAXZEKSGBQQDGS-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=C(C=C2)Cl)F

Origin of Product

United States

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